molecular formula C13H13NO B7887496 3-Phenyl-4-anisidine

3-Phenyl-4-anisidine

Cat. No. B7887496
M. Wt: 199.25 g/mol
InChI Key: AHUSGNIATNOLLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Phenyl-4-anisidine is a useful research compound. Its molecular formula is C13H13NO and its molecular weight is 199.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Phenyl-4-anisidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Phenyl-4-anisidine including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis of 3-Phenyl-4-anisidine can be achieved through a multi-step reaction pathway starting from aniline and anisole.

Starting Materials
Aniline, Anisole, Sodium hydroxide, Hydrochloric acid, Sodium nitrite, Copper sulfate, Sodium acetate, Acetic acid, Sodium borohydride, Hydrochloric acid, Sodium hydroxide, Ethanol

Reaction
Step 1: Diazotization of Aniline - Aniline is dissolved in hydrochloric acid and cooled to 0-5°C. Sodium nitrite is added to the solution to form diazonium salt., Step 2: Coupling Reaction - Anisole is dissolved in sodium acetate and acetic acid mixture. The diazonium salt solution is added to the mixture and stirred for several hours to form 3-Phenyl-4-methoxyaniline., Step 3: Reduction of Nitro Group - 3-Phenyl-4-methoxyaniline is dissolved in ethanol and sodium borohydride is added to the solution. The mixture is stirred for several hours to reduce the nitro group to an amino group., Step 4: Hydrolysis - The product from step 3 is dissolved in hydrochloric acid and heated to reflux. The amino group is hydrolyzed to form 3-Phenyl-4-anisidine., Step 5: Purification - The crude product is purified by recrystallization from ethanol or by column chromatography.

properties

IUPAC Name

4-methoxy-2-phenylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO/c1-15-11-7-8-13(14)12(9-11)10-5-3-2-4-6-10/h2-9H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHUSGNIATNOLLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)N)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Phenyl-4-anisidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.